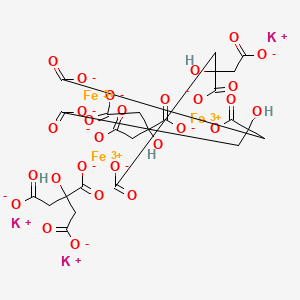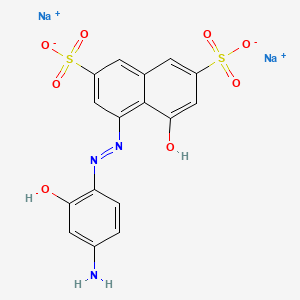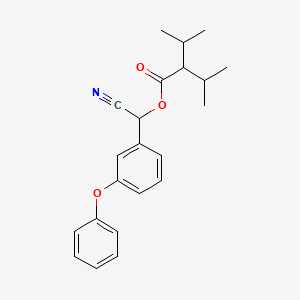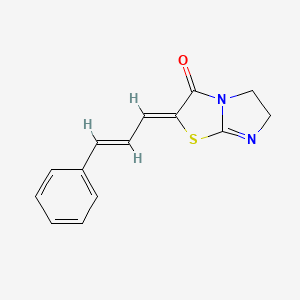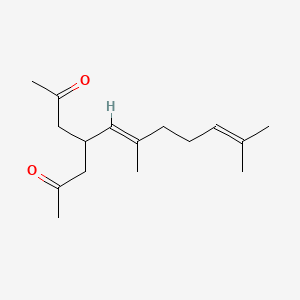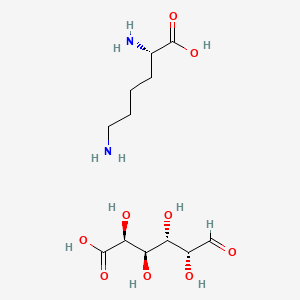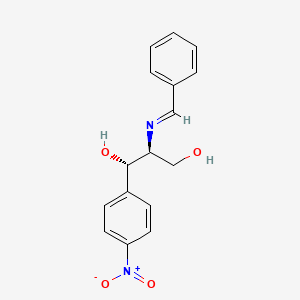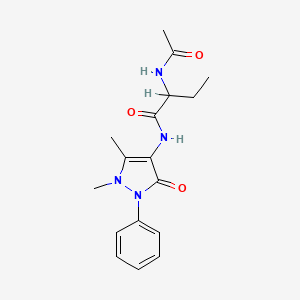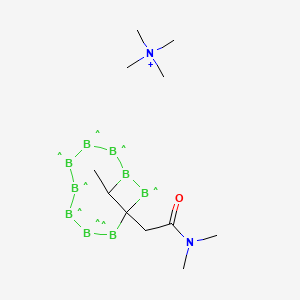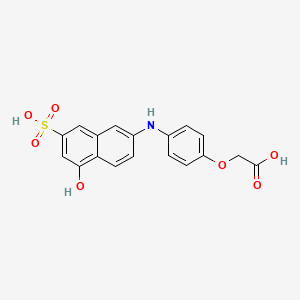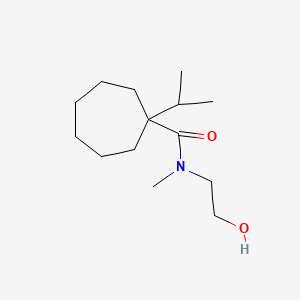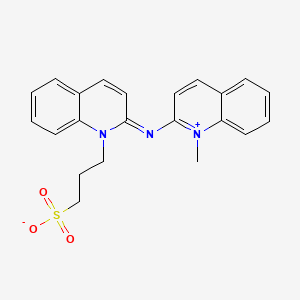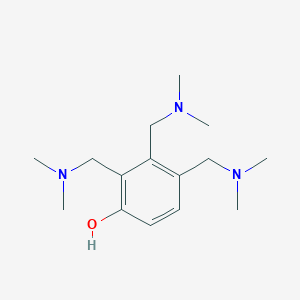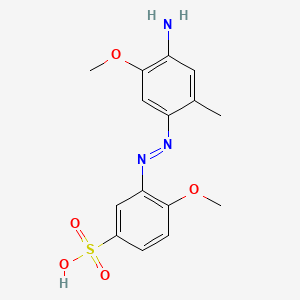
3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid is an organic compound known for its vibrant color and applications in various industries. It is a type of azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is often used as a dye due to its ability to impart vivid colors to materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-methoxy-o-toluidine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-methoxybenzenesulphonic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The final product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of 3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid primarily involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds and π-π interactions with various biomolecules, affecting their structure and function. In biological systems, it can interact with proteins and nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Amino-5-methoxy-o-tolyl)azo)naphthalene-1,5-disulphonic acid
- 4-((4-Amino-5-methoxy-o-tolyl)azo)benzenesulphonic acid
- 2-((4-Amino-5-methoxy-o-tolyl)azo)benzenesulphonic acid
Uniqueness
3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid stands out due to its specific substitution pattern on the aromatic rings, which imparts unique chemical and physical properties. Its methoxy and sulfonic acid groups enhance its solubility and stability, making it particularly useful in various applications compared to its analogs.
Properties
CAS No. |
74173-53-8 |
|---|---|
Molecular Formula |
C15H17N3O5S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-4-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C15H17N3O5S/c1-9-6-11(16)15(23-3)8-12(9)17-18-13-7-10(24(19,20)21)4-5-14(13)22-2/h4-8H,16H2,1-3H3,(H,19,20,21) |
InChI Key |
BBFLXBAKDDPDIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


